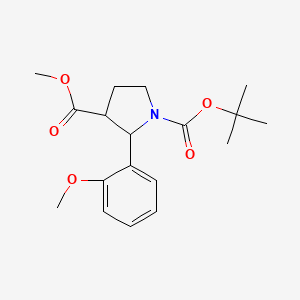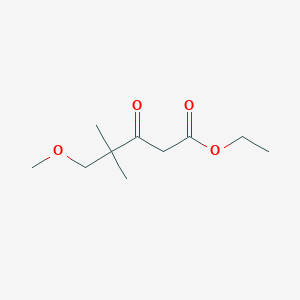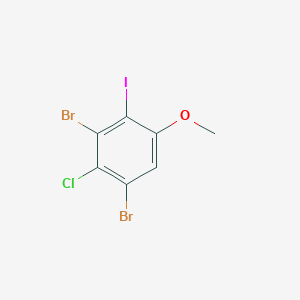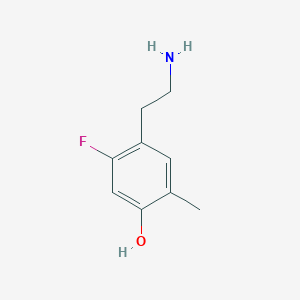
4-(2-Aminoethyl)-5-fluoro-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-5-fluoro-2-methylphenol is an organic compound that features a phenol group substituted with an aminoethyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-5-fluoro-2-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylphenol and 2-bromoethylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 5-fluoro-2-methylphenol is reacted with 2-bromoethylamine in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-5-fluoro-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(2-Aminoethyl)-5-fluoro-2-methylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Industry: It is used in the production of polymers, surfactants, and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-5-fluoro-2-methylphenol involves its interaction with specific molecular targets. For instance, the aminoethyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)phenol: Lacks the fluorine and methyl groups, resulting in different chemical properties.
5-Fluoro-2-methylphenol: Lacks the aminoethyl group, affecting its reactivity and applications.
4-(2-Aminoethyl)-5-methylphenol: Similar structure but without the fluorine atom, leading to different biological activities.
Uniqueness
4-(2-Aminoethyl)-5-fluoro-2-methylphenol is unique due to the presence of both the fluorine and aminoethyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the aminoethyl group allows for specific interactions with biological targets.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
4-(2-aminoethyl)-5-fluoro-2-methylphenol |
InChI |
InChI=1S/C9H12FNO/c1-6-4-7(2-3-11)8(10)5-9(6)12/h4-5,12H,2-3,11H2,1H3 |
InChI Key |
ZIUKDQMNZIMWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


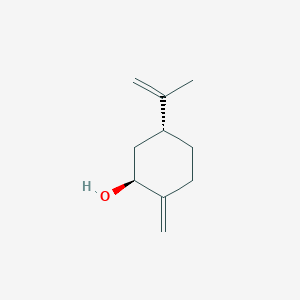
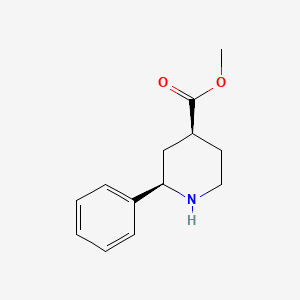
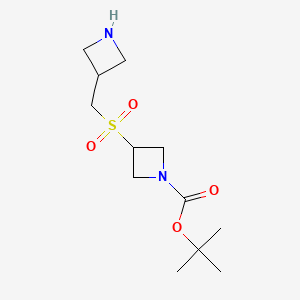
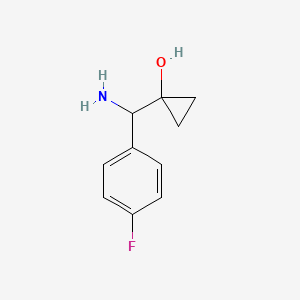
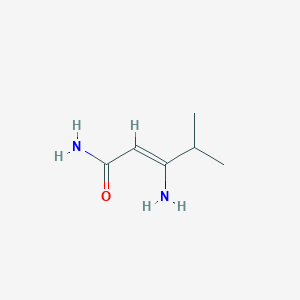
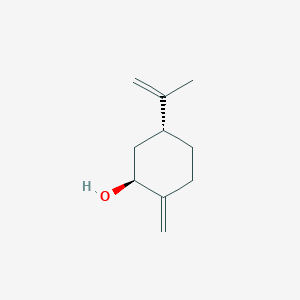
![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)
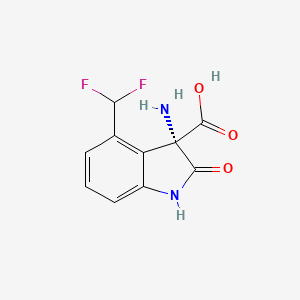
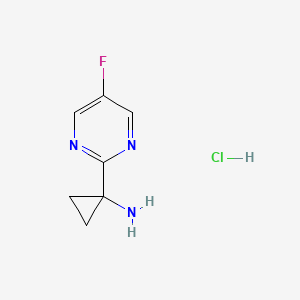
![6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13909520.png)
